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Compound of Interest

Compound Name: Odevixibat-d5

Cat. No.: B12366386

This technical guide provides a comprehensive overview of the in vitro metabolic stability of
Odevixibat, with inferred considerations for its deuterated analog, Odevixibat-d5. This
document is intended for researchers, scientists, and drug development professionals.

Introduction

Odevixibat is a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the
apical sodium-dependent bile acid transporter (ASBT)[1][2]. It is primarily used for the
treatment of pruritus in patients with progressive familial intrahepatic cholestasis[1][3][4]. The
mechanism of action involves reducing the reabsorption of bile acids in the terminal ileum,
thereby increasing their fecal excretion and lowering the bile acid concentration in the systemic
circulation[2][3].

Pharmacokinetic data reveals that Odevixibat is largely unmetabolized and is primarily
eliminated unchanged in the feces[1][3][5]. In vitro studies have indicated that a minor
metabolic pathway for Odevixibat is mono-hydroxylation; however, no metabolites accounting
for more than 10% of the dose have been identified in plasma, urine, or feces[5].

The introduction of deuterium atoms at specific positions in a molecule, creating a deuterated
analog like Odevixibat-d5, is a common strategy in drug development to potentially alter the
metabolic profile. This "deuterium kinetic isotope effect" can slow down the rate of metabolism
at the site of deuteration, which may lead to a longer half-life and improved pharmacokinetic
properties. This guide will outline the standard methodologies to assess the in vitro metabolic
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stability of Odevixibat-d5, based on the known information for Odevixibat and general
principles of in vitro drug metabolism studies.

Quantitative Data Summary

Currently, there is no publicly available quantitative in vitro metabolic stability data specifically
for Odevixibat-d5. The following table summarizes the available pharmacokinetic parameters
for the parent compound, Odevixibat. These values provide a baseline for comparison when
evaluating the metabolic stability of Odevixibat-d5.

Parameter Value Species System Reference
Protein Binding >99% In vitro Plasma [1]
Half-life (t%2) 2.36 hours In vivo Healthy Adults [1]
. Mono-
Primary ) ) N
] hydroxylation In vitro Not specified [5]
Metabolism ]
(minor)
. >97%
Primary ) i
o unchanged in In vivo Humans [1]
Elimination
feces

Experimental Protocols

The following protocols describe standard in vitro methods to assess the metabolic stability of a
compound like Odevixibat-d5. The primary systems used are liver microsomes and
hepatocytes, as they contain the major drug-metabolizing enzymes|[6][7].

Metabolic Stability in Liver Microsomes

This assay determines the intrinsic clearance (CLint) of a compound by measuring its
disappearance over time when incubated with liver microsomes, which are rich in cytochrome
P450 (CYP) enzymes[6][7].

Materials:

e Odevixibat-d5
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e Pooled liver microsomes (human, rat, mouse, etc.)

 NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and
glucose-6-phosphate dehydrogenase)

e Phosphate buffer (e.g., 0.1 M, pH 7.4)
» Acetonitrile or other suitable organic solvent for quenching

» Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-
clearance compound)

e LC-MS/MS system for analysis
Procedure:

o Preparation: Prepare stock solutions of Odevixibat-d5 and positive control compounds in a
suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation
mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

 Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer,
liver microsomes, and Odevixibat-d5 to the desired final concentrations. A typical
microsomal protein concentration is 0.5 mg/mL[7][8]. The test compound concentration is
usually around 1 pMJ8].

e Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to
equilibrate with the microsomes.

e Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating
system.

o Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15,
30, 60 minutes)[7].

e Quenching: Stop the reaction at each time point by adding a cold quenching solution (e.g.,
acetonitrile) containing an internal standard.
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o Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the
supernatant for analysis.

e Analysis: Analyze the concentration of the remaining Odevixibat-d5 in the supernatant using
a validated LC-MS/MS method.

» Data Analysis: Plot the natural logarithm of the percentage of Odevixibat-d5 remaining
versus time. The slope of the linear regression line gives the elimination rate constant (k).
The in vitro half-life (t¥%) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated
using the equation: CLint = (0.693 / t¥2) / (mg microsomal protein/mL).

Metabolic Stability in Hepatocytes

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain
a full complement of both Phase | and Phase Il drug-metabolizing enzymes and cofactors[6].

Materials:

Odevixibat-d5

o Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
e Hepatocyte culture medium

o Coated culture plates (e.g., collagen-coated)

» Positive control compounds

e LC-MS/MS system for analysis

Procedure:

o Cell Plating: Plate the hepatocytes on coated plates and allow them to attach and form a
monolayer.

e Dosing: Remove the plating medium and add fresh medium containing Odevixibat-d5 at the
desired concentration (e.g., 1 uM).
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 Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO?2.

o Time Points: Collect aliquots of the culture medium and/or cell lysates at various time points
(e.0.,0,1, 2,4, 8, 24 hours). For slowly metabolized compounds, longer incubation times
may be necessary[9].

o Sample Preparation: Process the samples by protein precipitation with a cold organic solvent
containing an internal standard.

» Analysis: Quantify the concentration of Odevixibat-d5 using a validated LC-MS/MS method.

o Data Analysis: Similar to the microsomal stability assay, determine the in vitro half-life and
intrinsic clearance.
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Caption: Mechanism of Odevixibat as an IBAT inhibitor.

Experimental Workflow for In Vitro Metabolic Stability
Assay
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Caption: Workflow for in vitro metabolic stability assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Odevixibat - Wikipedia [en.wikipedia.org]

2. What is the mechanism of Odevixibat? [synapse.patsnap.com]

3. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial
Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

e 4. Odevixibat: A Review of a Bioactive Compound for the Treatment of Pruritus Approved by
the FDA - PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. Odevixibat | C37H48N408S2 | CID 10153627 - PubChem [pubchem.ncbi.nim.nih.gov]
e 6. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
e 7. mttlab.eu [mttlab.eu]

e 8. The Conduct of Drug Metabolism Studies Considered Good Practice (lI): In Vitro
Experiments - PMC [pmc.ncbi.nim.nih.gov]

e 9. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro
Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

 To cite this document: BenchChem. [In Vitro Metabolic Stability of Odevixibat-d5: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366386#in-vitro-metabolic-stability-of-odevixibat-
d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12366386?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Odevixibat
https://synapse.patsnap.com/article/what-is-the-mechanism-of-odevixibat
https://pmc.ncbi.nlm.nih.gov/articles/PMC11042757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11042757/
https://pubmed.ncbi.nlm.nih.gov/36892028/
https://pubmed.ncbi.nlm.nih.gov/36892028/
https://pubchem.ncbi.nlm.nih.gov/compound/Odevixibat
https://dda.creative-bioarray.com/in-vitro-metabolic-stability.html
https://mttlab.eu/wp-content/uploads/2018/10/Microsomial-Stability-Assay-protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2758480/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2758480/
https://dmpkservice.wuxiapptec.com/articles/41-metabolic-stability-studies-how-to-study-slowly-metabolized-compounds-using-in-vitro-models/
https://dmpkservice.wuxiapptec.com/articles/41-metabolic-stability-studies-how-to-study-slowly-metabolized-compounds-using-in-vitro-models/
https://www.benchchem.com/product/b12366386#in-vitro-metabolic-stability-of-odevixibat-d5
https://www.benchchem.com/product/b12366386#in-vitro-metabolic-stability-of-odevixibat-d5
https://www.benchchem.com/product/b12366386#in-vitro-metabolic-stability-of-odevixibat-d5
https://www.benchchem.com/product/b12366386#in-vitro-metabolic-stability-of-odevixibat-d5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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